4-Nitrophenyl fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl fluoroacetate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a fluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl fluoroacetate typically involves the esterification of 4-nitrophenol with fluoroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can optimize the production process, making it more efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl fluoroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluoroacetate group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and fluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products:
Nucleophilic Substitution: Various substituted phenyl fluoroacetates.
Reduction: 4-Aminophenyl fluoroacetate.
Hydrolysis: 4-Nitrophenol and fluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl fluoroacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-nitrophenyl fluoroacetate involves its interaction with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The ester bond can be hydrolyzed to release 4-nitrophenol and fluoroacetic acid, which can then engage in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl Acetate: Similar in structure but lacks the fluoro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrophenyl Chloroformate: Contains a chloroformate group instead of a fluoroacetate group, leading to different reactivity and applications.
4-Nitrophenyl Trifluoroacetate:
Uniqueness: 4-Nitrophenyl fluoroacetate is unique due to the presence of the fluoroacetate group, which imparts distinct reactivity patterns compared to its analogs. This makes it particularly valuable in synthetic organic chemistry for the preparation of fluorinated compounds .
Eigenschaften
CAS-Nummer |
405-56-1 |
---|---|
Molekularformel |
C8H6FNO4 |
Molekulargewicht |
199.14 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-fluoroacetate |
InChI |
InChI=1S/C8H6FNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 |
InChI-Schlüssel |
RVTGPBCAQXJQBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.